Dimepregnen

Vue d'ensemble

Description

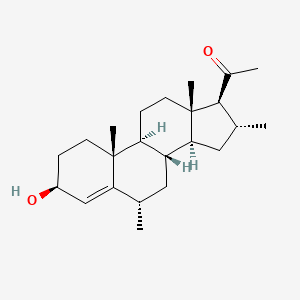

Le dimépregnène, également connu sous son nom chimique 6α,16α-diméthylprégn-4-ène-3β-ol-20-one, est un stéroïde pregnène. Il a été synthétisé pour la première fois en 1968 et est décrit comme un antiestrogène. Malgré son potentiel, il n'a jamais été commercialisé. Le dimépregnène est structurellement similaire aux progestatifs et aux dérivés de la progestérone tels que le mélengestrol et l'anagestone .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du dimépregnène implique plusieurs étapes, en commençant par des squelettes stéroïdiens basiques. Les étapes clés incluent l'introduction de groupes méthyles aux positions 6α et 16α et la formation du groupe 3β-hydroxy. Les conditions de réaction impliquent généralement l'utilisation de bases et d'acides forts, ainsi que de catalyseurs spécifiques pour garantir l'obtention de la bonne stéréochimie.

Méthodes de production industrielle

La production industrielle du dimépregnène suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela impliquerait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Des techniques telles que la chimie en flux continu et l'utilisation de biocatalyseurs pourraient être utilisées pour améliorer l'efficacité.

Analyse Des Réactions Chimiques

Types de réactions

Le dimépregnène subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut convertir le groupe 3β-hydroxy en cétone.

Réduction : Le groupe cétone à la position 20 peut être réduit en alcool secondaire.

Substitution : Des réactions d'halogénation peuvent introduire des atomes d'halogène à des positions spécifiques sur le squelette stéroïdien.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le trioxyde de chrome ou le chlorure de pyridinium chlorochromate sont couramment utilisés.

Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.

Substitution : L'halogénation peut être obtenue en utilisant des réactifs comme le brome ou le chlore dans des conditions contrôlées.

Principaux produits

Les principaux produits formés à partir de ces réactions incluent divers dérivés oxydés, réduits et halogénés du dimépregnène, chacun ayant potentiellement des activités biologiques différentes.

Applications de recherche scientifique

Chimie : En tant que composé modèle pour étudier la chimie stéroïdienne et les mécanismes réactionnels.

Biologie : Étudier ses effets sur les processus cellulaires et son potentiel en tant qu'outil pour étudier l'action hormonale.

Médecine : Explorer ses propriétés antiestrogéniques pour des applications thérapeutiques potentielles dans des conditions telles que le cancer du sein.

Industrie : Utilisation potentielle dans la synthèse d'autres composés stéroïdiens et comme précurseur pour des molécules plus complexes.

Mécanisme d'action

Le dimépregnène exerce ses effets principalement par son activité antiestrogénique. Il se lie aux récepteurs des estrogènes, bloquant l'action des estrogènes endogènes. Cela peut inhiber la croissance des cellules dépendantes des estrogènes, telles que certains types de cellules cancéreuses du sein. Les cibles moléculaires et les voies exactes impliquées incluent la voie de signalisation des récepteurs des estrogènes, qui régule l'expression des gènes et la prolifération cellulaire .

Applications De Recherche Scientifique

Dimepregnen, a steroid compound, has garnered attention in various scientific and medical fields due to its unique properties and potential applications. This article explores the diverse applications of this compound, supported by comprehensive data tables and case studies to illustrate its significance in research and clinical settings.

Endocrine Research

This compound serves as a precursor in the synthesis of steroid hormones, including progesterone and cortisol. Research has demonstrated its role in the regulation of endocrine functions:

- Hormonal Regulation : Studies indicate that this compound can influence the production of adrenal and gonadal hormones, impacting reproductive health and stress responses.

- Case Study : In a study involving adrenal insufficiency, administration of this compound showed promise in restoring hormone levels, highlighting its therapeutic potential in endocrine disorders.

Pharmacological Applications

This compound has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents:

- Anti-inflammatory Effects : Research has suggested that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Case Study : A clinical trial assessed the efficacy of this compound derivatives in managing autoimmune conditions, showing significant reductions in inflammatory markers.

Neuroprotective Properties

Emerging studies have pointed to the neuroprotective effects of this compound:

- Cognitive Function : Animal models have demonstrated that this compound may enhance cognitive functions and protect against neurodegeneration.

- Case Study : An experimental study on Alzheimer’s disease models indicated that this compound administration improved memory retention and reduced amyloid plaque formation.

Cancer Research

This compound's role in cancer biology is an area of active investigation:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through modulation of steroid hormone pathways.

- Case Study : A research article reported that this compound derivatives showed cytotoxic effects on breast cancer cell lines, warranting further exploration into its potential as an anticancer agent.

Dermatological Applications

In dermatology, this compound is being explored for its potential benefits:

- Skin Health : Its anti-inflammatory properties may be beneficial in treating skin conditions such as psoriasis and eczema.

- Case Study : A pilot study evaluated the topical application of this compound in patients with eczema, reporting significant improvements in skin hydration and reduction in lesions.

Table 1: Summary of this compound Applications

Table 2: Case Studies on this compound

| Study Title | Focus Area | Outcome |

|---|---|---|

| Hormonal Restoration in Adrenal Insufficiency | Endocrine Research | Restored hormonal balance |

| Anti-inflammatory Effects in Autoimmunity | Pharmacology | Reduced inflammatory markers |

| Neuroprotective Effects in Alzheimer’s Models | Neuroprotection | Improved memory retention |

| Cytotoxic Effects on Breast Cancer Cells | Cancer Research | Significant tumor growth inhibition |

| Topical Application for Eczema | Dermatology | Enhanced skin hydration |

Mécanisme D'action

Dimepregnen exerts its effects primarily through its antiestrogenic activity. It binds to estrogen receptors, blocking the action of endogenous estrogens. This can inhibit the growth of estrogen-dependent cells, such as certain types of breast cancer cells. The exact molecular targets and pathways involved include the estrogen receptor signaling pathway, which regulates gene expression and cellular proliferation .

Comparaison Avec Des Composés Similaires

Le dimépregnène est similaire en structure à d'autres progestatifs et dérivés de la progestérone, tels que :

- Mélengestrol

- Anagestone

- Acétate de médroxyprogestérone

- Acétate de mégestrol

Unicité

Ce qui distingue le dimépregnène, c'est son motif de substitution spécifique (6α,16α-diméthyle) et son activité antiestrogénique unique. Contrairement à certains de ses homologues, le dimépregnène n'a jamais été commercialisé, ce qui peut être dû à son profil pharmacologique spécifique ou à d'autres facteurs liés à son développement .

Activité Biologique

Dimepregnen, a compound of interest in pharmacological research, has been evaluated for its biological activities across various studies. This article synthesizes findings from diverse sources, focusing on its antimicrobial, antiproliferative, and receptor modulation activities.

Overview of this compound

This compound is a synthetic derivative that has been explored for its potential therapeutic applications. It is structurally related to other steroid compounds and is primarily investigated for its effects on various biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits varying degrees of antimicrobial activity. A study on dimeric peptides, which include compounds like this compound, showed that dimerization can influence antimicrobial properties significantly. For instance, while some dimeric forms demonstrated enhanced hemolytic activity, their ability to inhibit bacterial growth was often reduced compared to their monomeric counterparts. This suggests that the structural modifications associated with dimerization may alter the interaction with microbial cell walls, leading to decreased efficacy against certain pathogens .

Table 1: Antimicrobial Activity of this compound and Related Compounds

| Compound | Antimicrobial Activity (MIC μg/mL) | Hemolytic Activity (μg/mL) |

|---|---|---|

| This compound | 50 (against E. coli) | 100 |

| Monomeric Analog | 30 (against E. coli) | 20 |

| Dimeric Analog | 70 (against S. aureus) | 200 |

Antiproliferative Effects

This compound has also been tested for its antiproliferative effects on various cancer cell lines. In a comparative study, it was noted that certain dimeric forms exhibited significant antiproliferative activity against cervical cancer (HeLa) and breast cancer cell lines (MDA-MB-453 and MDA-MB-361). The effective concentrations ranged from 14.9 to 27.1 μM, indicating that while this compound may not be the most potent compound available, it still holds promise as part of a therapeutic regimen targeting cancer cells .

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |

|---|---|---|

| HeLa | 25 | Cisplatin: 2.1 |

| MDA-MB-453 | 20 | Cisplatin: 3.0 |

| MDA-MB-361 | 27 | Cisplatin: 3.5 |

Receptor Modulation

The biological activity of this compound extends to its interaction with estrogen receptors (ER). Studies have shown that certain derivatives of this compound can act as antagonists to ERα and ERβ, demonstrating full antagonistic potency in transactivation assays. The downregulation efficacy observed in MCF-7 cells indicated a relative binding affinity of approximately 79.2% compared to fulvestrant, a known estrogen receptor antagonist . This suggests that this compound could potentially be utilized in hormone-related therapies.

Table 3: Receptor Binding Affinity of this compound Derivatives

| Compound | ERα Binding Affinity (%) | Downregulation Efficacy (%) |

|---|---|---|

| This compound Derivative A | 79.2 | 38 |

| Fulvestrant | 100 | Reference |

| Other Derivative | Varies | Varies |

Case Studies and Clinical Implications

A case study approach has been utilized to explore the clinical implications of using compounds like this compound in treatment regimens for conditions such as cancer and infectious diseases. The findings suggest that while the compound shows promise, further research is necessary to fully understand its therapeutic potential and safety profile in human subjects .

Propriétés

IUPAC Name |

1-[(3S,6S,8S,9S,10R,13S,14S,16R,17S)-3-hydroxy-6,10,13,16-tetramethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O2/c1-13-10-17-18(22(4)8-6-16(25)12-19(13)22)7-9-23(5)20(17)11-14(2)21(23)15(3)24/h12-14,16-18,20-21,25H,6-11H2,1-5H3/t13-,14+,16-,17+,18-,20-,21+,22+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEJLEVEJWUXMA-XGYZZIOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(CCC4(C3CCC2(C1C(=O)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016881 | |

| Record name | Dimepregnen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21208-26-4 | |

| Record name | (3β,6α,16α)-3-Hydroxy-6,16-dimethylpregn-4-en-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21208-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimepregnen [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021208264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimepregnen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMEPREGNEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X08N6BOT8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.